Dithioerythritol Dithioerythritol Dithioerythritol is the meso-diastereomer of 1,4-dimercaptobutane-2,3-diol; a sulfur-containing sugar derived from the monosaccharide erythrose; and an epimer of dithiothreitol. It has a role as a reducing agent.
A compound that, along with its isomer, Cleland's reagent (DITHIOTHREITOL), is used for the protection of sulfhydryl groups against oxidation to disulfides and for the reduction of disulfides to sulfhydryl groups.
Brand Name: Vulcanchem
CAS No.: 6892-68-8
VCID: VC21539239
InChI: InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+
SMILES: C(C(C(CS)O)O)S
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol

Dithioerythritol

CAS No.: 6892-68-8

Cat. No.: VC21539239

Molecular Formula: C4H10O2S2

Molecular Weight: 154.3 g/mol

* For research use only. Not for human or veterinary use.

Dithioerythritol - 6892-68-8

CAS No. 6892-68-8
Molecular Formula C4H10O2S2
Molecular Weight 154.3 g/mol
IUPAC Name (2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol
Standard InChI InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+
Standard InChI Key VHJLVAABSRFDPM-ZXZARUISSA-N
Isomeric SMILES C([C@H]([C@H](CS)O)O)S
SMILES C(C(C(CS)O)O)S
Canonical SMILES C(C(C(CS)O)O)S
Melting Point 83 °C

Physical and Chemical Properties

Basic Physical Properties

1,4-Dithioerythritol exists as a white crystalline solid with a distinctly disagreeable odor . The compound has a well-defined melting point ranging from 82 to 84°C . When in aqueous solution at a concentration of 10 g/L at 20°C, DTE exhibits a slightly acidic pH of 5.1 .

The following table summarizes the key physical and chemical properties of 1,4-Dithioerythritol:

PropertyValue
Molecular FormulaC4H10O2S2
Molar Mass154.3 g/mol
Physical StateSolid (crystalline)
FormCrystals
ColorWhite
OdorDisagreeable
Melting Point82-84°C
Boiling PointNot determined
pH Value (10 g/L, 20°C)5.1
FlammabilityCombustible but will not ignite readily
Flash PointNot applicable
Partition Coefficient (log n-octanol/water)-0.48

Solubility Characteristics

Toxicological Profile

Hazard Classification

According to regulatory classifications, 1,4-dithioerythritol poses certain hazards that require appropriate precautions. The compound carries hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . These classifications inform the necessary safety measures when handling the substance.

Research Applications

Related Research on Dithiol Compounds

Research on related dithiol compounds, particularly DTT, provides insight into potential mechanisms and applications relevant to DTE. Recent studies with dithiothreitol have investigated its toxicity mechanisms in biological systems. For instance, research published in 2022 examined DTT toxicity in Caenorhabditis elegans and found that the bacterial diet modulates this toxicity, with vitamin B12 alleviating DTT toxicity through a methionine synthase-dependent mechanism .

The study revealed that DTT impacts the methionine-homocysteine cycle and that its toxicity results from the depletion of S-adenosylmethionine (SAM) . While these findings specifically relate to DTT, they suggest that dithiol compounds can have complex interactions with cellular biochemistry, which might inform future research directions for DTE.

Comparison with Dithiothreitol

Both dithioerythritol and dithiothreitol contain two thiol groups and function as reducing agents, but their stereochemical differences may confer distinct properties. DTT is known to reduce disulfide bonds in the endoplasmic reticulum (ER) and is widely used as an ER-specific stressor in research . Some studies suggest DTT may induce apoptosis by generating hydrogen peroxide and oxidative stress .

While similar research specifically focused on DTE is limited in the available data, the structural similarity suggests potential for comparable biochemical activities, though possibly with different potencies or specificities due to stereochemical differences.

Future Research Directions

Comparative Studies

A promising area for future research involves comparative studies between dithioerythritol and dithiothreitol to elucidate how their stereochemical differences affect their biochemical properties, reactivity, and applications. Such studies could provide valuable insights into structure-activity relationships of dithiol compounds.

Environmental Fate Studies

More comprehensive studies on the environmental fate and behavior of 1,4-dithioerythritol would enhance understanding of its ecological impact. Research on biodegradation pathways, transformation products, and long-term environmental persistence would contribute to more informed risk assessments.

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